molecular formula C13H11ClFN3O B2527102 N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 303997-40-2

N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B2527102
CAS No.: 303997-40-2
M. Wt: 279.7
InChI Key: RYYBANPDLUVJRR-UHFFFAOYSA-N
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Description

N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyridinecarboximidamide group linked to a 2-chloro-6-fluorobenzyl moiety through an oxygen atom. This compound’s unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-pyridinecarboximidamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboximidamide derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl bromide
  • 2-chloro-6-fluorobenzylamine

Uniqueness

N’-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methoxy]pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBANPDLUVJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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